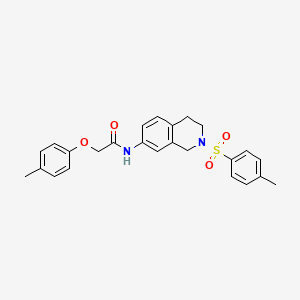

2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-18-3-9-23(10-4-18)31-17-25(28)26-22-8-7-20-13-14-27(16-21(20)15-22)32(29,30)24-11-5-19(2)6-12-24/h3-12,15H,13-14,16-17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVCDFDDMGFKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Tosyl Protection: The tetrahydroisoquinoline is then protected with a tosyl group using tosyl chloride and a base such as pyridine.

Introduction of the p-Tolyloxy Group: The p-tolyloxy group is introduced through an etherification reaction, where p-cresol reacts with an appropriate leaving group.

Acetamide Formation: Finally, the acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the tosyl-protected tetrahydroisoquinoline moiety, potentially removing the tosyl group and reducing the isoquinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the p-tolyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deprotected tetrahydroisoquinoline and reduced isoquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The p-tolyloxy group and the tosyl-protected tetrahydroisoquinoline moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s acetamide backbone and aryloxy substituents align it with synthetic auxin agonists and other bioactive acetamides. Key comparisons include:

Table 1: Structural and Functional Comparisons

Notes:

- Tetrahydroisoquinoline vs. Benzothiazole: The tetrahydroisoquinoline core in the target compound may enhance blood-brain barrier penetration compared to benzothiazole derivatives, which are often explored for peripheral targets .

- Substituent Effects : The p-tolyloxy group (electron-donating methyl) contrasts with chloro- or trifluoromethyl-substituted analogs (), which exhibit stronger electron-withdrawing effects. This difference could influence receptor binding kinetics or metabolic stability .

Pharmacological and Biochemical Insights

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Auxin Agonist Analogs (): WH7 and compound 602 modulate plant auxin receptors via phenoxy-acetamide interactions. The target compound’s p-tolyloxy group may similarly engage hydrophobic binding pockets but with species-specific selectivity .

- Benzothiazole Derivatives () : Trifluoromethyl groups in benzothiazole acetamides enhance metabolic stability and target affinity. The tosyl group in the target compound may serve a similar role but could increase solubility challenges .

Biological Activity

The compound 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide belongs to a class of molecules that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a tetrahydroisoquinoline core which is known for its diverse pharmacological properties. The presence of the tosyl and tolyloxy groups enhances the compound's biological activity by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- PPAR Activation : The compound has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors involved in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

- Cytotoxicity : Studies indicate that derivatives related to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.3 to 9.4 µM against human cancer cells .

Synthesis

The synthesis of 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves several key steps:

- Formation of Tetrahydroisoquinoline : The initial step typically includes the Pictet-Spengler reaction to form the isoquinoline structure.

- Tosylation : The introduction of the tosyl group is crucial for enhancing the compound's reactivity and selectivity.

- Acetamide Formation : Finally, acetamide formation is achieved through coupling reactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| PPAR Activation | Modulation of metabolic pathways | |

| Cytotoxicity | IC50 values between 1.3 - 9.4 µM | |

| Aromatase Inhibition | Effective against aromatase enzyme |

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on human cancer cell lines such as MOLT-3 and HepG2. The results indicated that compounds with structural similarities to 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: PPAR Activation

Research has shown that compounds activating PPARs can lead to beneficial effects in metabolic disorders. The activation by this compound suggests a role in managing conditions such as type 2 diabetes and obesity through modulation of lipid metabolism and insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(p-tolyloxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can intermediates be purified effectively?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. For example, tosyl-protected tetrahydroisoquinoline intermediates can be synthesized via reductive amination followed by sulfonylation using p-toluenesulfonyl chloride under anhydrous conditions. Purification of intermediates is best achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirmed by TLC monitoring . Final product purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 168.6 ppm for carbonyl carbons) confirm regiochemistry and functional groups .

- Mass Spectrometry (MS) : ESI/APCI(+) detects molecular ions (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and stability .

- Chromatography : HPLC retention times and peak symmetry assess purity, while TLC (Rf values) monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1% for in vitro studies).

- Perform dose-response curves (IC50/EC50) across multiple replicates.

- Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

- Reference structural analogs like N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, where methoxy and tosyl groups modulate receptor binding .

Q. What strategies are recommended for studying the compound’s structure-activity relationship (SAR) in neuropharmacological targets?

- Methodological Answer :

- Functional Group Modifications : Systematically replace the p-tolyloxy group with electron-withdrawing/donating substituents (e.g., chloro, methoxy) to assess steric/electronic effects on target affinity .

- Biological Assays : Use in vitro models (e.g., neuronal cell lines expressing GPCRs) to evaluate cAMP inhibition or calcium flux. Compare with controls like 2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, which shows enhanced blood-brain barrier penetration .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl stretching frequencies (e.g., 1650–1750 cm⁻¹ for amide formation) .

- Isotopic Labeling : Use 18O-labeled reagents to confirm nucleophilic attack pathways during amide bond formation.

- Side-Product Analysis : Identify byproducts (e.g., dimerization) via LC-MS/MS and optimize conditions (e.g., lower temperature, controlled pH) to suppress undesired pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroisoquinoline formation to control stereochemistry .

- Process Optimization : Scale reactions under inert atmospheres (N2/Ar) to prevent racemization and validate purity at each step via polarimetry .

Key Considerations for Experimental Design

- Controlled Variables : Solvent polarity (e.g., DMF vs. THF), reaction temperature, and catalyst loading significantly impact yield and byproduct formation .

- Biological Replicates : Use ≥3 independent experiments with statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., tosyl chloride) and in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.